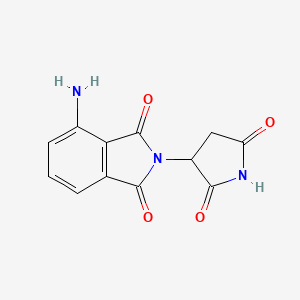
4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
描述
4-Amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-amino group and a 2,5-dioxopyrrolidin-3-yl moiety. This compound shares structural motifs with immunomodulatory drugs (e.g., thalidomide derivatives) and proteolysis-targeting chimeras (PROTACs), where isoindole-dione frameworks are critical for binding cereblon (CRBN), an E3 ubiquitin ligase .
属性
分子式 |
C12H9N3O4 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
4-amino-2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4,13H2,(H,14,16,17) |
InChI 键 |
MSHTVRYXGFREAN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a pyrrolidinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives (Table 1):
Key Differences and Implications
Ring Size and Conformation :
- The pyrrolidin-2,5-dione (5-membered) in the target compound introduces greater ring strain compared to piperidin-2,6-dione (6-membered) in pomalidomide. This may affect binding to CRBN and metabolic stability .
- Piperidin-2,6-dione derivatives (e.g., pomalidomide) exhibit higher clinical efficacy in CRBN-mediated protein degradation due to optimized ring flexibility .
Substituent Position: The 4-amino group in the target compound vs.
Functional Groups: Bromine substitution (as in ’s analogue) enhances electrophilicity, enabling cross-coupling reactions, whereas the amino group facilitates hydrogen bonding and solubility .
生物活性
4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 2133815-88-8) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C₁₂H₉N₃O₄, with a molecular weight of 259.22 g/mol. It contains a pyrrolidine ring and an isoindole structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2133815-88-8 |
| Molecular Formula | C₁₂H₉N₃O₄ |
| Molecular Weight | 259.22 g/mol |
Research indicates that this compound may act through various biological pathways:
- Inhibition of Tumor Necrosis Factor (TNF) : The compound has been shown to reduce levels of TNF in mammals, a cytokine involved in systemic inflammation and implicated in several diseases such as autoimmune disorders and cancer .
- Cereblon E3 Ligase Binding : It functions as a ligand for cereblon E3 ligase, which is part of the ubiquitin-proteasome system. This interaction can lead to the targeted degradation of specific proteins involved in cancer progression .
- HSP90 Inhibition : The compound may also exhibit inhibitory effects on Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and stabilization of oncogenic proteins .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
A study demonstrated that administration of the compound significantly reduced TNF levels in animal models, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines showed that the compound inhibited cell proliferation at concentrations ranging from 2 to 6 μM, indicating its potential as an anticancer agent .
Case Study 3: Proteolysis Targeting Chimeras (PROTACs)
The compound has been explored as part of bifunctional PROTACs designed to recruit target proteins for degradation via the ubiquitin-proteasome pathway. This approach has shown promise in selectively targeting and eliminating oncogenic proteins .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


